molecular formula C13H16N6O3S B2527080 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine CAS No. 1396793-22-8

3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine

Cat. No.: B2527080
CAS No.: 1396793-22-8
M. Wt: 336.37
InChI Key: FLSBPJMLYDYPGQ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with an imidazole group and a methanesulfonylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine.

    Attachment of the Methanesulfonylpiperazine Moiety: The final step involves the coupling of the methanesulfonylpiperazine group to the pyridazine core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyridazine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted imidazole and pyridazine derivatives.

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridazine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methanesulfonylpiperazine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)-6-(4-methylpiperazine-1-carbonyl)pyridazine: Similar structure but with a methyl group instead of a methanesulfonyl group.

    3-(1H-imidazol-1-yl)-6-(4-ethylpiperazine-1-carbonyl)pyridazine: Similar structure but with an ethyl group instead of a methanesulfonyl group.

Uniqueness

The presence of the methanesulfonyl group in 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine enhances its solubility and binding affinity compared to its analogs. This makes it a more potent candidate for certain applications, particularly in medicinal chemistry.

Properties

IUPAC Name

(6-imidazol-1-ylpyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-23(21,22)19-8-6-17(7-9-19)13(20)11-2-3-12(16-15-11)18-5-4-14-10-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBPJMLYDYPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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